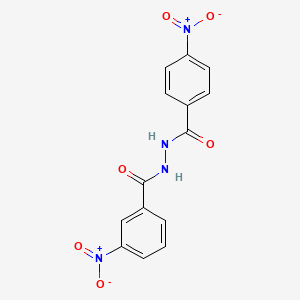![molecular formula C22H22N6O2 B11021744 trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11021744.png)
trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features both benzimidazole and benzotriazine moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or its equivalents . The benzotriazine moiety is then introduced through a series of reactions involving aromatic aldehydes and cyanogen bromide in acetonitrile solution . The final step involves coupling the benzimidazole and benzotriazine derivatives with cyclohexanecarboxamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzotriazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent . Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its pharmacological activities, such as anti-inflammatory and antihypertensive effects, are of particular interest .
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . The benzotriazine ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed pharmacological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-1H-benzimidazol-2-yl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
- 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
Uniqueness
What sets TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE apart from similar compounds is its dual heterocyclic structure, which provides a broader range of biological activities and potential applications. The combination of benzimidazole and benzotriazine moieties in a single molecule enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C22H22N6O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c29-20(25-22-23-18-7-3-4-8-19(18)24-22)15-11-9-14(10-12-15)13-28-21(30)16-5-1-2-6-17(16)26-27-28/h1-8,14-15H,9-13H2,(H2,23,24,25,29) |
InChI Key |
RURAKXHEOJGMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11021663.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid](/img/structure/B11021674.png)
![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11021681.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11021688.png)
![(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11021698.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11021708.png)

![1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021717.png)
![methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11021725.png)

![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide](/img/structure/B11021735.png)
